N-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
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Overview
Description
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple functional groups, including bromine, nitro, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves multi-step organic reactions. The initial step often includes the bromination and nitration of pyrazole derivatives. Subsequent steps involve the formation of hydrazide linkages through condensation reactions with appropriate hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or cyano derivatives
Scientific Research Applications
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups can participate in various biochemical interactions, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetic acid: Used in proteomics research.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Exhibits high density and positive heats of formation.
Properties
Molecular Formula |
C12H13BrN8O6 |
---|---|
Molecular Weight |
445.19g/mol |
IUPAC Name |
N'-[3-(4-bromo-3-nitropyrazol-1-yl)propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C12H13BrN8O6/c13-8-7-19(17-12(8)21(26)27)6-3-11(23)15-14-10(22)2-5-18-4-1-9(16-18)20(24)25/h1,4,7H,2-3,5-6H2,(H,14,22)(H,15,23) |
InChI Key |
LACHMMSEWCEVTO-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCC(=O)NNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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